N-(2,2-DIMETHYL-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-YL)-1-[(2-METHYLPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE
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Overview
Description
N-(2,2-DIMETHYL-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-YL)-1-[(2-METHYLPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of piperidine carboxamides This compound is characterized by its unique structural features, including a benzopyran ring and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-DIMETHYL-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-YL)-1-[(2-METHYLPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the benzopyran and piperidine intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include catalysts, solvents, and protective groups to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2,2-DIMETHYL-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-YL)-1-[(2-METHYLPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Hydrolysis: Breaking of chemical bonds through the addition of water.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction’s outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2,2-DIMETHYL-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-YL)-1-[(2-METHYLPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,2-DIMETHYL-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-YL)-1-[(2-METHYLPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
N-(2,2-DIMETHYL-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-YL)-1-[(2-METHYLPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE: shares structural similarities with other piperidine carboxamides and benzopyran derivatives.
Uniqueness
The uniqueness of this compound lies in its specific combination of structural features, which may confer distinct chemical and biological properties compared to other similar compounds. This can include differences in reactivity, stability, and biological activity.
Properties
IUPAC Name |
N-(2,2-dimethyl-3,4-dihydrochromen-4-yl)-1-[(2-methylphenyl)methyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O2/c1-18-8-4-5-9-20(18)17-27-14-12-19(13-15-27)24(28)26-22-16-25(2,3)29-23-11-7-6-10-21(22)23/h4-11,19,22H,12-17H2,1-3H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RACOGJRRRUMTTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCC(CC2)C(=O)NC3CC(OC4=CC=CC=C34)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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